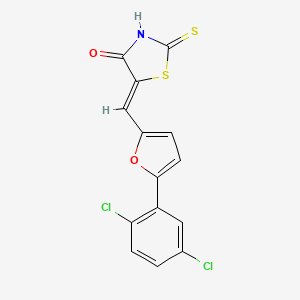

![molecular formula C26H25NO3S3 B11668589 (5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668589.png)

(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-5-{3-エトキシ-4-[2-(ナフタレン-1-イルスルファニル)エトキシ]ベンジリデン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する複雑な有機化合物です。

合成法

合成経路と反応条件

(5Z)-5-{3-エトキシ-4-[2-(ナフタレン-1-イルスルファニル)エトキシ]ベンジリデン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、チアゾリジンオン環の形成とナフタレン基およびエトキシ基の導入を含む複数段階の工程を必要とします。一般的な合成経路の1つには、3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンと3-エトキシ-4-[2-(ナフタレン-1-イルスルファニル)エトキシ]ベンズアルデヒドを塩基性条件下で縮合させる方法があります。この反応は、通常、エタノールまたはメタノールなどの適切な溶媒中で、目的の生成物の生成を促進するために高温で行われます。

工業生産法

この化合物の工業生産には、同様の合成経路が採用されますが、規模が大きくなります。連続フローリアクターや自動合成プラットフォームの使用により、生産プロセスの効率と収率を高めることができます。さらに、温度、圧力、溶媒選択などの反応条件の最適化は、合成のスケールアップにおいて、製品の純度と一貫性を維持するために不可欠です。

化学反応解析

反応の種類

(5Z)-5-{3-エトキシ-4-[2-(ナフタレン-1-イルスルファニル)エトキシ]ベンジリデン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンは、次の化学反応を受けることができます。

酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができ、スルホキシドまたはスルホンが生成されます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、チアゾリジンオン環または他の官能基の還元が起こります。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、酢酸。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、エタノール。

置換: 水酸化ナトリウム、炭酸カリウム、ジメチルホルムアミド。

生成される主要な生成物

酸化: スルホキシド、スルホン。

還元: 還元されたチアゾリジンオン誘導体。

置換: 置換されたチアゾリジンオン誘導体。

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: 抗菌、抗真菌、抗癌などの潜在的な生物活性について調査されています。

医学: 特に特定の疾患を標的とした新薬の開発において、潜在的な治療用途について検討されています。

産業: 特殊な特性を持つ特殊化学品や材料の生産に使用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, followed by the introduction of the ethoxy, naphthylsulfanyl, and phenylmethylidene groups under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, naphthalene-1-thiol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

化学反応の分析

Types of Reactions

(5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The ethoxy and naphthylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

(5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

(5Z)-5-{3-エトキシ-4-[2-(ナフタレン-1-イルスルファニル)エトキシ]ベンジリデン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的および経路との相互作用が関係しています。この化合物は、酵素や受容体に結合して生化学的経路を調節することにより、その効果を発揮することがあります。たとえば、その抗菌活性は、細菌の細胞壁合成に関与する重要な酵素の阻害に起因する可能性があり、その抗癌活性は、特定のシグナル伝達経路の活性化による癌細胞のアポトーシス誘導に起因する可能性があります。

類似の化合物との比較

類似の化合物

- 3-[(5E)-5-(3,4-ジメトキシベンジリデン)-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]-2-ナフチルアセテート化合物と(メチルスルフィニル)メタン .

- 酢酸エチル .

独自性

(5Z)-5-{3-エトキシ-4-[2-(ナフタレン-1-イルスルファニル)エトキシ]ベンジリデン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オンは、官能基と構造的特徴のユニークな組み合わせにより際立っています。

類似化合物との比較

Similar Compounds

Similar compounds to (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives with different substituents. Examples include:

2,4-Dichloroaniline: An aniline derivative with chlorine substituents.

2,5-Dichloroaniline: Another aniline derivative with chlorine substituents in different positions.

Uniqueness

The uniqueness of (5Z)-5-({3-ETHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

特性

分子式 |

C26H25NO3S3 |

|---|---|

分子量 |

495.7 g/mol |

IUPAC名 |

(5Z)-5-[[3-ethoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C26H25NO3S3/c1-3-27-25(28)24(33-26(27)31)17-18-12-13-21(22(16-18)29-4-2)30-14-15-32-23-11-7-9-19-8-5-6-10-20(19)23/h5-13,16-17H,3-4,14-15H2,1-2H3/b24-17- |

InChIキー |

FNGPERMQFPRTOT-ULJHMMPZSA-N |

異性体SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=CC4=CC=CC=C43)OCC)/SC1=S |

正規SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=CC4=CC=CC=C43)OCC)SC1=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11668509.png)

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668512.png)

![(5E)-5-{[5-(5-Chloro-2-methylphenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668532.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11668533.png)

![methyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668539.png)

![4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11668552.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668563.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11668583.png)

![4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11668587.png)

![Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11668609.png)